Product packaging for Glyceryl 1-phosphate(Cat. No.:CAS No. 57-03-4)

Glyceryl 1-phosphate

Cat. No.: B1218725
CAS No.: 57-03-4
M. Wt: 172.07 g/mol
InChI Key: AWUCVROLDVIAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glycerophosphoric acid, and its common salt form beta-glycerophosphate disodium salt pentahydrate, is a key reagent in biochemical and cell culture research. This compound is freely soluble in water and is supplied as a white, crystalline powder . A primary research application of beta-glycerophosphate is its role as a source of inorganic phosphate (Pi) to induce and study mineralization in in vitro bone cell cultures. It is hydrolyzed by enzymes like alkaline phosphatase, leading to a local increase in phosphate concentration that promotes the deposition of mineral phases, making it a standard component in osteoblast differentiation experiments . Beyond mineralogy, glycerophosphoric acid is integral to lipid biochemistry. It serves as the foundational backbone of glycerophospholipids, which are essential constituents of biological membranes in both bacteria and eukaryotes . Furthermore, its biological role extends to plant science, where glycerol-3-phosphate (G3P) has been identified as a mobile inducer of systemic immunity. Studies on Theobroma cacao (cacao) have shown that modulating endogenous G3P levels can activate defense responses, including the production of reactive oxygen species and the expression of pathogenesis-related genes, thereby enhancing resistance to pathogens like Phytophthora capsici . This product is intended for research purposes only and is not approved for use in humans, animals, or as a therapeutic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9O6P B1218725 Glyceryl 1-phosphate CAS No. 57-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydroxypropyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9O6P/c4-1-3(5)2-9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUCVROLDVIAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126-95-4 (mono-calcium salt), 1555-56-2 (di-hydrochloride salt), 17603-42-8 (unspecified hydrochloride salt), 28917-82-0 (unspecified calcium salt), 927-20-8 (mono-magnesium salt)
Record name Alpha-glycerophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6023105
Record name alpha-Glycerophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Absolute acid: Clear syrupy liquid; [Merck Index]
Record name Glycerophosphoric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14435
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

57-03-4
Record name DL-α-Glycerol phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alpha-glycerophosphoric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycerophosphoric acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9231
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Propanetriol, 1-(dihydrogen phosphate)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name alpha-Glycerophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-hydroxy-1-propyl dihydrogen phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCERYL 1-PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NTI6P3O4X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Role of Glycerophosphoric Acid in Cellular and Organismal Metabolism

Central Role in Lipid Metabolism

Glycerol-3-phosphate is the foundational backbone for the de novo synthesis of all glycerolipids. This process begins with the sequential acylation of glycerol-3-phosphate, a pathway that is fundamental to the formation of biological membranes and the storage of energy in the form of fats.

Glycerol-3-phosphate is the initial substrate for the synthesis of phospholipids (B1166683), which are the primary components of cellular membranes. wikipedia.org The de novo synthesis pathway commences with the acylation of glycerol-3-phosphate at the sn-1 position by the enzyme glycerol-3-phosphate acyltransferase (GPAT), resulting in the formation of lysophosphatidic acid. medchemexpress.com A subsequent acylation at the sn-2 position, catalyzed by 1-acylglycerol-3-phosphate acyltransferase (AGPAT), produces phosphatidic acid. researchgate.net

Phosphatidic acid is a key branch point intermediate in phospholipid synthesis. medchemexpress.com It can be converted to diacylglycerol (DAG) or activated with cytidine triphosphate (CTP) to form CDP-diacylglycerol. medchemexpress.com These two molecules serve as the precursors for the synthesis of the major classes of phospholipids found in eukaryotic membranes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), phosphatidylserine (B164497) (PS), and phosphatidylinositol (PI). wikipedia.org The precise composition of these phospholipids is crucial for membrane fluidity, integrity, and the function of membrane-bound proteins. nih.gov

Table 1: Key Enzymes in the Initial Steps of Phospholipid Synthesis

EnzymeSubstrate(s)ProductCellular Location
Glycerol-3-phosphate acyltransferase (GPAT)Glycerol-3-phosphate, Acyl-CoALysophosphatidic acidEndoplasmic Reticulum, Outer Mitochondrial Membrane
1-acylglycerol-3-phosphate acyltransferase (AGPAT)Lysophosphatidic acid, Acyl-CoAPhosphatidic acidEndoplasmic Reticulum

Beyond its role in phospholipid synthesis, phosphatidic acid derived from glycerol-3-phosphate is also a central precursor for the synthesis of other glycerolipids, most notably triacylglycerols (TAGs), the primary form of energy storage in animals. umaryland.edu The pathway to TAG synthesis diverges at phosphatidic acid, which is dephosphorylated by phosphatidic acid phosphatase (PAP), also known as lipin, to yield diacylglycerol (DAG). aklectures.com

This resulting DAG molecule can then be acylated a final time by diacylglycerol acyltransferase (DGAT) to form triacylglycerol. umaryland.edu These TAGs are then stored in cytosolic lipid droplets until they are needed for energy. umaryland.edu The synthesis of glycerolipids is thus intricately regulated by the availability of glycerol-3-phosphate and fatty acids, as well as the activity of the enzymes in the pathway. wikipedia.orgumaryland.edu

Contribution to Energy Metabolism

Glycerol-3-phosphate is not only a building block for lipids but also a significant contributor to cellular energy metabolism. It provides a crucial link between the glycolytic pathway and mitochondrial oxidative phosphorylation, facilitating the generation of ATP.

Glycerol-3-phosphate is directly synthesized from a key intermediate of the glycolytic pathway, dihydroxyacetone phosphate (B84403) (DHAP). wikipedia.orgnih.gov This reaction is catalyzed by the enzyme glycerol-3-phosphate dehydrogenase (GPDH) and involves the oxidation of NADH to NAD+. wikipedia.orgwikipedia.org This reversible reaction allows the carbon skeleton from glucose to be shunted from glycolysis into the backbone of glycerolipids. The synthesis of glycerol-3-phosphate from DHAP is a critical regulatory point that connects carbohydrate metabolism with lipid synthesis. wikipedia.org

Glycerol-3-phosphate plays a vital role in cellular respiration through the glycerol-3-phosphate shuttle. This shuttle is a mechanism for transporting reducing equivalents (in the form of electrons) from NADH produced during glycolysis in the cytoplasm into the mitochondria for oxidative phosphorylation. wikipedia.org The inner mitochondrial membrane is impermeable to NADH, necessitating shuttle systems to transfer its electrons to the electron transport chain. wikipedia.org

The glycerol-3-phosphate shuttle involves two different glycerol-3-phosphate dehydrogenase enzymes: a cytosolic version (GPD1) and a mitochondrial version (GPD2) that is bound to the inner mitochondrial membrane. wikipedia.orgwikipedia.org

Cytosolic Step: Cytosolic GPDH (GPD1) transfers electrons from NADH to dihydroxyacetone phosphate (DHAP), forming glycerol-3-phosphate and regenerating NAD+. aklectures.com

Mitochondrial Step: Glycerol-3-phosphate then diffuses to the inner mitochondrial membrane, where it is oxidized back to DHAP by the mitochondrial GPDH (GPD2). aklectures.com This enzyme transfers the electrons to flavin adenine dinucleotide (FAD), forming FADH2. wikipedia.org

FADH2 then donates its electrons to Coenzyme Q (ubiquinone) in the electron transport chain, bypassing Complex I. aklectures.com Because Complex I is bypassed, the glycerol-3-phosphate shuttle results in the synthesis of approximately 1.5 ATP molecules per cytoplasmic NADH, in contrast to the approximately 2.5 ATPs produced when NADH electrons are transported by the malate-aspartate shuttle. aklectures.comaklectures.com This shuttle is particularly active in tissues with a high rate of glycolysis, such as skeletal muscle and the brain. wikipedia.orgfiveable.me

Table 2: Comparison of Mitochondrial Shuttle Systems

FeatureGlycerol-3-Phosphate ShuttleMalate-Aspartate Shuttle
Primary Tissues Skeletal Muscle, BrainLiver, Kidney, Heart
Electron Acceptor in Mitochondria FADNAD+
Approximate ATP Yield per Cytosolic NADH 1.52.5
Reversibility IrreversibleReversible

Interactions with Other Metabolic Pathways

The position of glycerol-3-phosphate in metabolism ensures its interaction with several major metabolic pathways, highlighting its role as a key metabolic hub. It serves as a direct link between carbohydrate and lipid metabolism, allowing the carbon flow from glucose to be directed towards the synthesis of fats when energy stores are replete. wikipedia.orgoup.com

The glycerol-3-phosphate shuttle directly integrates glycolysis with oxidative phosphorylation, allowing the energy from cytoplasmic NADH to be harnessed for ATP synthesis. fiveable.me Furthermore, the synthesis of glycerol-3-phosphate is not solely dependent on glycolysis. It can also be produced from glycerol (B35011), a product of triacylglycerol breakdown, through the action of glycerol kinase, which is predominantly active in the liver and kidney. researchgate.net This process, known as glyceroneogenesis, allows for the synthesis of glycerol-3-phosphate from precursors other than glucose, such as lactate (B86563) and amino acids, further emphasizing its central role in integrating different metabolic streams. wikipedia.org

The regulation of glycerol-3-phosphate levels is therefore critical for metabolic balance. For instance, an excess of this metabolite can drive the synthesis and accumulation of triacylglycerols, which is implicated in conditions like obesity and hepatic steatosis. frontiersin.org Conversely, its availability is crucial for the rapid synthesis of membrane phospholipids required for cell growth and proliferation.

Amino Acid Metabolism (e.g., Alanine)

Glycerol-3-phosphate metabolism is intricately linked with amino acid metabolism, particularly under conditions of fasting or metabolic stress. The enzyme glycerol-3-phosphate dehydrogenase 1 (GPD1), present in the cytosol, catalyzes the conversion of glycerol-3-phosphate to dihydroxyacetone phosphate (DHAP). This reaction is a crucial step in gluconeogenesis, the process of generating glucose from non-carbohydrate substrates.

Research in mouse models has revealed that a deficiency in GPD1 impairs the liver's ability to produce glucose from glycerol. To compensate for this, the body enhances gluconeogenesis from other sources, notably glycogenic amino acids like alanine. In GPD1-deficient mice, there is a significant increase in the utilization of alanine for glucose production in the liver, accompanied by higher blood alanine levels. This indicates a metabolic adaptation where a disruption in glycerol-3-phosphate metabolism triggers a compensatory increase in the breakdown of muscle protein to supply amino acids for maintaining blood glucose levels nih.gov.

This interplay highlights the metabolic flexibility of the organism and underscores the importance of glycerol-3-phosphate in integrating different metabolic pathways to ensure a continuous supply of glucose, which is essential for many tissues, especially the brain.

Table 1: Impact of GPD1 Deficiency on Amino Acid Metabolism

Parameter Control Mice (By mice) GPD1 Deficient Mice (HeA mice) Significance
Blood Alanine Levels Lower Significantly Higher p < 0.05
Alanine Usage for Gluconeogenesis in Liver Lower Significantly Higher p < 0.05
Muscle Protein Synthesis Normal Significantly Lower p < 0.05

Data derived from studies on GPD1 null model mice, indicating a compensatory shift towards amino acid catabolism when glycerol-3-phosphate utilization is impaired nih.gov.

Carbohydrate Metabolism

Glycerophosphoric acid, as glycerol-3-phosphate, serves as a critical link between carbohydrate and lipid metabolism youtube.com. A key process in this integration is the glycerol-3-phosphate shuttle, which is particularly active in tissues with high energy demands, such as skeletal muscle and the brain nih.govnih.gov.

During glycolysis, the breakdown of glucose in the cytoplasm produces NADH. However, the inner mitochondrial membrane is impermeable to NADH nih.gov. The glycerol-3-phosphate shuttle provides a mechanism to transport the reducing equivalents (electrons) from cytosolic NADH into the mitochondria to be used in the electron transport chain for ATP production nih.govnih.govresearchgate.net.

The shuttle operates through two key enzymes:

Cytosolic glycerol-3-phosphate dehydrogenase (GPD1): This enzyme transfers electrons from NADH to dihydroxyacetone phosphate (DHAP), a glycolytic intermediate, to form glycerol-3-phosphate nih.gov. This reaction also regenerates NAD+ in the cytosol, which is essential for glycolysis to continue nih.gov.

Mitochondrial glycerol-3-phosphate dehydrogenase (GPD2): Located on the inner mitochondrial membrane, this enzyme oxidizes glycerol-3-phosphate back to DHAP, transferring the electrons to flavin adenine dinucleotide (FAD) to form FADH2. FADH2 then donates its electrons to the electron transport chain nih.gov.

This shuttle is essential for the complete oxidation of glucose and the efficient generation of ATP from the NADH produced during glycolysis researchgate.net.

Krebs Cycle

While glycerophosphoric acid does not directly participate in the Krebs cycle (also known as the citric acid or tricarboxylic acid cycle), its metabolism is crucial for supplying the cycle with substrates and for utilizing the reducing equivalents generated from it. The Krebs cycle is the central hub of cellular respiration, occurring in the mitochondrial matrix, where acetyl-CoA is oxidized to produce NADH, FADH2, ATP (or GTP), and carbon dioxide researchgate.netresearchgate.netyoutube.comyoutube.com.

The connection between glycerophosphoric acid and the Krebs cycle is primarily through the glycerol-3-phosphate shuttle mdpi.comnih.gov. By transporting the reducing equivalents from cytosolic NADH (produced during glycolysis) into the mitochondria in the form of FADH2, the shuttle ensures that these high-energy electrons can enter the electron transport chain nih.govnih.gov. The electron transport chain's function is coupled with the Krebs cycle, as it reoxidizes the NADH and FADH2 produced by the cycle, allowing the cycle to continue.

Therefore, the metabolism of glycerophosphoric acid indirectly supports the high energy yield from the complete oxidation of glucose, a process for which the Krebs cycle is central researchgate.net.

Glutathione Metabolism

The relationship between glycerophosphoric acid and glutathione metabolism is primarily indirect, centered on precursor supply for glutathione synthesis and the management of cellular redox status. Glutathione, a tripeptide composed of glutamate, cysteine, and glycine, is a major cellular antioxidant.

Recent studies have shown that glycerol can be a precursor for the de novo synthesis of glutathione in the human liver. The carbon backbone of glycerol can be incorporated into both the glutamate and glycine components of glutathione pnas.org. This occurs through the conversion of glycerol to intermediates of glycolysis and the Krebs cycle, which then serve as precursors for amino acid synthesis pnas.org.

Table 2: Glycerol Incorporation into Hepatic Glutathione

Metabolite Source Metabolic Pathway
Glutathione-[¹³C₂]glycine [U-¹³C₃]glycerol Glycerol -> 3-phosphoglycerate -> Serine -> Glycine
Glutathione-[¹³C₂]glutamate [U-¹³C₃]glycerol Glycerol -> Pyruvate -> Krebs Cycle -> Glutamate

This table illustrates the metabolic pathways through which uniformly labeled glycerol contributes its carbon backbone to the de novo synthesis of glutathione in the liver pnas.org.

Plasmalogen Synthesis

Glycerophosphoric acid is a direct precursor in the biosynthesis of plasmalogens, a class of ether glycerophospholipids that are abundant in the membranes of nervous, immune, and cardiovascular tissues pnas.orgcymbiotika.com. The synthesis of plasmalogens begins in the peroxisomes cymbiotika.com.

The initial steps of plasmalogen synthesis involve the acylation of dihydroxyacetone phosphate (DHAP), a glycolytic intermediate that is in equilibrium with glycerol-3-phosphate. The pathway proceeds as follows:

DHAP is acylated at the sn-1 position by the enzyme glyceronephosphate O-acyltransferase (GNPAT) cymbiotika.com.

The acyl group is then exchanged for a fatty alcohol by alkylglycerone phosphate synthase (AGPS), forming an ether bond cymbiotika.com.

The resulting 1-O-alkyl-DHAP is then reduced to 1-O-alkyl-glycerol-3-phosphate.

This 1-O-alkyl-glycerol-3-phosphate is the foundational ether lipid precursor that is further modified in the endoplasmic reticulum to form the final plasmalogen molecules cymbiotika.com. Therefore, the availability of DHAP, and by extension glycerol-3-phosphate, is essential for the synthesis of these important structural and signaling lipids.

Inositol Phosphate Metabolism

Glycerophosphoric acid is a fundamental structural component of phosphoinositides, which are key signaling molecules in the inositol phosphate metabolism pathway. The de novo synthesis of phosphatidylinositol (PI), the parent compound of all phosphoinositides, begins with glycerol-3-phosphate.

The synthesis pathway involves the sequential acylation of glycerol-3-phosphate to form phosphatidic acid. Phosphatidic acid is then converted to CDP-diacylglycerol, which subsequently reacts with inositol to form phosphatidylinositol.

Furthermore, the catabolism of phosphoinositides by phospholipase A2 leads to the formation of glycerophosphoinositols. These molecules are considered to bridge the phosphoinositide/inositol phosphate signaling cascades with the arachidonic acid pathways. The metabolism of glycerophosphoinositols is an integral part of maintaining the cellular pools of phosphoinositides and inositol phosphates, highlighting the central role of the glycerol-phosphate backbone in this complex signaling network.

Glycerophosphoric Acid in Cellular Signaling and Regulation

Phosphate (B84403) Group Donation in Biological Processes

A primary role of β-glycerophosphate in cellular biology is to act as an organic phosphate donor. Following enzymatic hydrolysis, it releases inorganic phosphate (Pi), a critical component for numerous physiological processes, most notably the formation of mineralized tissues.

Matrix Mineralization Studies

In in vitro studies of matrix mineralization, β-glycerophosphate is a widely used supplement to induce the formation of a mineralized extracellular matrix by osteogenic cells. nih.govplos.org The process is initiated by alkaline phosphatase (ALP), an enzyme expressed by these cells, which hydrolyzes β-glycerophosphate to increase the local concentration of inorganic phosphate. nih.govresearchgate.net This elevation in phosphate levels, along with available calcium, drives the nucleation and growth of calcium phosphate crystals, similar to hydroxyapatite (B223615), within the extracellular matrix. plos.orgmdpi.com

The concentration of β-glycerophosphate is a critical factor in these studies. High concentrations (e.g., 10 mM) can lead to rapid, widespread, and sometimes non-physiological (dystrophic) mineral deposition. nih.govresearchgate.netresearchgate.net In contrast, lower concentrations, such as 2 mM, are reported to promote a more controlled and selective mineralization of the collagenous matrix, resulting in structures that more closely resemble natural bone formation. nih.govresearchgate.net Research indicates that a high dose of β-glycerophosphate is essential for the initial nucleation of mineral crystals in living cell cultures, but lower concentrations are sufficient for the subsequent growth of these crystals. nih.gov The mineralization process itself is complex, often initiated by matrix vesicles released from cells, which serve as the first sites of crystal formation. mdpi.comnih.gov

Table 1: Effect of β-Glycerophosphate Concentration on In Vitro Mineralization

β-GP ConcentrationObserved Effect on MineralizationCell/System StudiedReference
0 mMOrganic matrix deposited, but mineralization fails to occur.Rat Calvarial Osteoblasts researchgate.net
2 mMReproducible formation of bony structures with characteristic "trabecular" morphology; selective mineralization of matrix structures.Rat Calvarial Osteoblasts researchgate.net
5-10 mMWidespread, non-specific (dystrophic) deposition of mineral across the cell monolayer; inhibition of normal matrix deposition.Rat Calvarial Osteoblasts researchgate.net
10 mMMineralization initiated after ~24 hours; hydrolysis of ~80% of β-GP within 24 hours.MC3T3-E1 Cells, Chick Osteoblasts nih.govnih.gov

Bone Formation and Repair

Glycerophosphoric acid is a cornerstone of in vitro bone formation models and a component in the development of materials for bone repair. It is a standard supplement in osteogenic differentiation media, typically used alongside ascorbic acid and dexamethasone, to stimulate bone marrow stromal cells or pre-osteoblastic cells to form mineralized bone nodules. nih.govresearchgate.net

Its function as a phosphate source is essential for the formation of hydroxyapatite, the primary mineral component of bone. researchgate.net Studies have demonstrated that β-glycerophosphate supplementation is a requirement for both mineralization and the differentiation of osteoblasts into osteocytes (osteocytogenesis). nih.gov Furthermore, the concentration of β-glycerophosphate has been shown to positively correlate with the amount of calcium deposition and the expression of osteocyte-specific markers. nih.govtandfonline.com While its primary role is to supply phosphate, β-glycerophosphate, in conjunction with ascorbic acid, may also stimulate mineralization by increasing the activity of metalloproteinases in matrix vesicles, which helps prepare the matrix for mineral precipitation. nih.govoncotarget.com

Enzyme Inhibition and Modulation of Signaling Pathways

Beyond its role as a phosphate donor, glycerophosphoric acid also functions as a modulator of intracellular signaling pathways through enzyme inhibition.

Serine-Threonine Phosphatase Inhibition

β-glycerophosphate is recognized as a reversible inhibitor of serine/threonine phosphatases. creative-proteomics.comthermofisher.com These enzymes, such as Protein Phosphatase 1 (PP1) and Protein Phosphatase 2A (PP2A), are crucial regulators of a vast number of cellular processes. nih.gov They act by removing phosphate groups from serine and threonine residues on proteins, thereby reversing the action of protein kinases. sigmaaldrich.com This dephosphorylation is a key "on-off" switch in signal transduction pathways that control cell growth, differentiation, and metabolism. sigmaaldrich.com

By inhibiting these phosphatases, β-glycerophosphate can maintain the phosphorylated (often activated) state of various proteins, influencing the signaling cascades they control. This inhibitory action is utilized in laboratory settings, where β-glycerophosphate is often included in lysis buffers at concentrations ranging from 1 to 100 mM to preserve the phosphorylation state of proteins for analysis. creative-proteomics.comthermofisher.com This function is distinct from its role in mineralization and highlights its utility as a tool to study phosphorylation-dependent signaling. oncotarget.com

Cellular Effects and Regulatory Mechanisms

Glycerophosphoric acid exerts significant effects on various cell types, particularly in the context of pathological calcification.

Influence on Calcification in Vascular Smooth Muscle Cells (VSMCs)

In vascular biology, β-glycerophosphate is extensively used to induce the calcification of vascular smooth muscle cells (VSMCs) in culture, providing a key in vitro model for studying atherosclerosis and medial vascular calcification. nih.govmdpi.com This process is not merely passive mineral precipitation but an active, cell-mediated transformation. mdpi.com

Exposure to elevated levels of β-glycerophosphate induces VSMCs to undergo osteogenic differentiation, transitioning from a contractile phenotype to an osteoblast-like one. researchgate.netplos.org This phenotypic switch is characterized by increased activity of alkaline phosphatase (ALP) and the expression of bone-related transcription factors and proteins, such as Runx2 and osteocalcin. plos.orgoup.comahajournals.org The mechanism, similar to bone mineralization, relies on ALP hydrolyzing β-glycerophosphate to increase the local inorganic phosphate concentration, which drives mineral deposition. nih.gov

Recent research also indicates that β-glycerophosphate alters the cellular bioenergetics of VSMCs. It promotes a shift toward a more oxidative metabolic phenotype by increasing mitochondrial respiration and ATP production, which may fuel the energy-demanding process of cellular transdifferentiation and calcification. nih.gov

Table 2: Research Findings on β-Glycerophosphate-Induced Effects in VSMCs

Research FocusKey FindingsReference
Osteogenic Differentiationβ-GP induces a phenotypic switch in VSMCs to osteoblast-like cells, increasing ALP activity and expression of osteogenic markers (Runx2, BMP-2, osteocalcin). plos.orgoup.comnih.gov
Mechanism of CalcificationCalcification is an active, ALP-dependent process driven by the local increase in inorganic phosphate from β-GP hydrolysis. nih.gov
Cellular Bioenergeticsβ-GP modifies mitochondrial function, increasing basal respiration and mitochondrial ATP production, promoting a more oxidative phenotype. nih.gov
Gene ExpressionTreatment with β-GP leads to decreased expression of negative regulators of osteogenesis, such as miR-133a. oup.com

Stem Cell Differentiation and Mineralization Processes

Glycerophosphoric acid, particularly in the form of β-glycerophosphate (β-GP), is a critical component in the induced osteogenic differentiation of various stem cells, including bone marrow-derived and dental pulp stem cells. wikipedia.orgnih.govresearchgate.net Its primary role is to serve as a source of phosphate for the formation of hydroxyapatite, the mineral component of bone. nih.govresearchgate.net

The process of mineralization is highly dependent on the concentration of β-glycerophosphate. mdpi.comresearchgate.net Research on dental pulp stem cells (DPSCs) has shown that a low concentration of 5 mM β-GP is optimal for stimulating their maturation and the formation of mineralized nodules. researchgate.netmdpi.com Higher concentrations can lead to a decrease in the expression of odontoblast markers like dentin sialoprotein (DSP) and may result in widespread, non-specific (dystrophic) mineral deposition. researchgate.netmdpi.com

Beyond its role as a simple phosphate donor, the inorganic phosphate derived from β-glycerophosphate also functions as an intracellular signaling molecule. nih.govresearchgate.net It influences the expression of osteogenic genes by activating signaling pathways such as the extracellular signal-regulated kinase (ERK) pathway, which in turn phosphorylates and activates the key transcription factor Runx2. nih.govresearchgate.net Studies have shown that phosphate can also promote osteogenic differentiation through the non-canonical Wnt signaling pathway. nih.gov

The table below summarizes the effect of different β-glycerophosphate concentrations on the differentiation of Dental Pulp Stem Cells (DPSCs), based on findings from a 28-day in vitro study.

β-GP ConcentrationEffect on Mineralized Nodule FormationEffect on Dentin Sialoprotein (DSP) ExpressionEffect on Matrix Extracellular Phosphoglycoprotein (MEPE) ExpressionOptimal Concentration for DPSC Maturation
5 mMIncreased formation of mineralized nodules-Inhibitory effect compared to controlYes
10 mM-Lower expression compared to lower concentrationsInfluencedNo
20 mM-Lower expression compared to lower concentrationsInfluencedNo

Membrane Integrity and Function

Glycerophosphoric acid is the foundational structure for glycerophospholipids, which are the primary and most abundant lipid components of most biological membranes in eukaryotes. nih.govnih.govnih.gov These molecules are amphipathic, meaning they possess both a hydrophilic (water-attracting) polar head group, containing the phosphate derived from glycerophosphoric acid, and a hydrophobic (water-repelling) tail, consisting of two fatty acid chains. nih.govcreative-proteomics.com

This dual nature drives the spontaneous formation of the lipid bilayer, the fundamental structure of all cellular membranes. nih.govcreative-proteomics.com In this arrangement, the hydrophilic heads face the aqueous environments inside and outside the cell, while the hydrophobic tails are sequestered in the interior of the membrane, creating a barrier that is impermeable to most water-soluble molecules. creative-proteomics.com

The specific composition of glycerophospholipids, including the length and degree of saturation of their fatty acid chains, significantly influences the physical properties of the membrane. wikipedia.orgwikipedia.org For instance, membranes rich in saturated fatty acids tend to be more rigid, whereas a higher content of unsaturated fatty acids, which have "kinks" in their chains, results in a more fluid membrane. nih.govwikipedia.orglibretexts.org This fluidity is crucial for many cellular processes, including the function of membrane proteins and cell signaling. wikipedia.org Therefore, by serving as the backbone of glycerophospholipids, glycerophosphoric acid is essential for maintaining the structural integrity, stability, fluidity, and permeability of cellular membranes. nih.govnih.govnih.gov

Cell Proliferation and Inflammation

Derivatives of glycerophosphoric acid, such as glycerophosphoinositols (GroPIns), have been identified as active metabolites that can influence cell proliferation and inflammation. nih.gov GroPIns are produced from the breakdown of membrane phosphoinositides by phospholipase A₂ enzymes. nih.govnih.gov

In certain cell types, such as thyroid cells, endogenously produced GroPIns can induce cell proliferation. nih.gov The intracellular levels of these molecules can change in response to hormonal stimulation, and they are thought to modulate the activity of adenylyl cyclase and intracellular calcium levels to exert their effects. nih.gov

Furthermore, glycerophosphoinositols play a role in inflammatory responses. nih.gov They are generated in parallel with the pro-inflammatory molecule arachidonic acid. nih.gov However, research indicates that GroPIns can be part of a negative feedback loop that limits pro-inflammatory and pro-thrombotic responses. nih.govresearchgate.net In studies on human monocytes stimulated with lipopolysaccharide (LPS), GroPIns was shown to inhibit the inflammatory signaling cascade, leading to a decrease in the synthesis of pro-inflammatory compounds like TNF-α. nih.govresearchgate.net This suggests that glycerophosphoinositol may act as an endogenous mediator in the resolution of inflammation. nih.gov

Role in Cell Signaling

Glycerophosphoric acid is the precursor to glycerophospholipids, which are not only structural components of membranes but also a critical reservoir for a host of second messengers involved in cellular signaling. wikipedia.orgnih.gov The degradation of membrane glycerophospholipids by various phospholipase enzymes generates these signaling molecules, which relay signals from cell-surface receptors to intracellular effector proteins. wikipedia.orgresearchgate.net

An important example is the phosphatidylinositol system, where the hydrolysis of a specific glycerophospholipid, phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C generates two potent second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). nih.govmdpi.com DAG remains in the membrane to activate protein kinase C, while IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores. nih.govmdpi.com

Other glycerophospholipid-derived messengers include phosphatidic acid, lysophospholipids, and arachidonic acid, the precursor to eicosanoids like prostaglandins. wikipedia.orgnih.gov These molecules are involved in a vast array of cellular processes, including cell growth, differentiation, apoptosis, and neurotransmission. nih.govnih.govresearchgate.net Thus, through its derivatives, glycerophosphoric acid plays a fundamental role in signal transduction, allowing cells to respond to a variety of external stimuli. nih.gov

Recruitment of Cytosolic Proteins to Membranes

A crucial step in many signal transduction pathways is the recruitment of cytosolic proteins to specific membrane compartments. Derivatives of glycerophosphoric acid, specifically the phosphorylated forms of phosphatidylinositol known as phosphoinositides (PIPs), are key players in this process. nih.govnih.gov

PIPs, such as phosphatidylinositol 3-phosphate (PtdIns3P) and phosphatidylinositol 4,5-bisphosphate (PIP₂), are generated on the cytosolic leaflet of membranes and act as docking sites for a multitude of proteins. nih.govnih.gov Many of these recruited proteins contain specific lipid-binding domains, such as FYVE or PX domains, which recognize and bind to particular PIP species with high specificity. nih.gov

For example, PtdIns3P is found predominantly on endosomal membranes and is essential for recruiting proteins involved in endosomal fusion, sorting, and motility. mdpi.comnih.gov PIP₂, the most abundant phosphoinositide at the plasma membrane, is critical for clathrin-mediated endocytosis. nih.gov It recruits essential adaptor proteins like AP-2 and other components of the endocytic machinery to the plasma membrane, initiating the formation of clathrin-coated pits. nih.govfrontiersin.orgresearchgate.net By controlling the specific localization of these proteins, glycerophospholipid derivatives ensure the precise spatial and temporal regulation of cellular events like vesicle trafficking and signal transduction. nih.gov

Lipid Ligand Gating of Ion Channels

Beyond their structural and signaling-precursor roles, certain glycerophospholipid derivatives can function directly as ligands to modulate the activity of ion channels. libretexts.orgnih.gov These "lipid-gated ion channels" are regulated by direct physical interaction with lipids in the membrane bilayer. nih.govresearchgate.net

Anionic phospholipids (B1166683), which include derivatives of glycerophosphoric acid like phosphatidic acid (PA) and phosphoinositides, have been shown to bind to specific sites on the transmembrane domains of various ion channels. researchgate.netmdpi.com This binding can allosterically modulate the channel's conformation, influencing its gating (opening and closing). For instance, the activity of inward rectifier potassium (Kir) channels is critically dependent on binding to phosphatidylinositol 4,5-bisphosphate (PIP₂). nih.govresearchgate.net This interaction is required to open the channel pore, and bulk anionic phospholipids in the surrounding membrane can further enhance this sensitivity. nih.govresearchgate.net

This direct modulation by lipid ligands provides a mechanism for integrating the metabolic state of the cell and the activity of signaling pathways (which can alter local lipid concentrations) with the electrical activity at the cell membrane. researchgate.net

Neurobehavioral Effects

Glycerophosphoric acid is fundamental to the structure and function of the nervous system, primarily through its role as the backbone of glycerophospholipids, which are major components of neural membranes. wikipedia.org The composition of these lipids in the brain greatly influences the functional efficacy of neural membranes, affecting properties like stability, fluidity, and permeability. wikipedia.orgnih.gov

The high concentration of polyunsaturated fatty acids within brain glycerophospholipids is crucial for processes such as synaptic vesicle fusion and neurotransmission. nih.gov Furthermore, neural membrane glycerophospholipids serve as a vast reservoir for second messengers that are critical for neuronal signaling. wikipedia.orgnih.gov Receptor-mediated breakdown of these lipids releases molecules like arachidonic acid and diacylglycerol, which are involved in modulating the activity of transporters and membrane-bound enzymes. wikipedia.orgresearchgate.net

Alterations in the metabolism and composition of glycerophospholipids in neural membranes have been linked to neurodegeneration and various neurological disorders. wikipedia.orgnih.gov Such changes can lead to altered membrane fluidity and permeability, potentially contributing to the compromised energy metabolism and accumulation of lipid peroxides observed in these conditions. wikipedia.org

Analytical Methodologies and Advanced Characterization of Glycerophosphoric Acid

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of glycerophosphoric acid from complex mixtures. The choice of technique often depends on the sample matrix, the required level of sensitivity, and the specific isomers of interest.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of glycerophospholipids, including glycerophosphoric acid. This method offers high sensitivity and selectivity, allowing for both quantification and structural elucidation.

Normal phase LC can be employed to separate glycerophospholipids by class, which helps in reducing ion suppression effects in the mass spectrometer. For the analysis of glycerophosphoric acid and other anionic glycerophospholipids, acidification of the extraction solvents, such as in a modified Bligh and Dyer extraction, can improve recovery. nih.gov Tandem mass spectrometry (MS/MS) is then used for the structural characterization of the separated species. By utilizing information-dependent analysis, a vast number of MS/MS spectra can be acquired in a single chromatographic run. nih.gov

Quantitative analysis can be performed using full scan LC-MS, which leverages the separation of different headgroup classes by polarity. nih.gov Alternatively, multiple reaction monitoring (MRM) MS is a targeted approach that provides high sensitivity and is suitable for the analysis of a limited number of analytes when individual standards are available. nih.gov

Table 1: LC-MS/MS Parameters for Glycerophospholipid Analysis

ParameterDescription
Chromatography Mode Normal Phase Liquid Chromatography
Ionization Mode Electrospray Ionization (ESI), typically in negative mode for acidic phospholipids (B1166683)
Extraction Modified Bligh and Dyer with acidification to improve recovery of anionic species nih.gov
MS/MS Experiment Information Dependent Analysis (IDA) for structural characterization nih.gov
Quantification Full scan LC-MS or Multiple Reaction Monitoring (MRM)

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the quantitative analysis of volatile and thermally stable compounds. For non-volatile compounds like glycerophosphoric acid, a derivatization step is necessary to increase their volatility.

A simplified and efficient procedure for the accurate quantification of glycerol-3-phosphate (G3P) from biological tissues has been developed using GC-MS. This method involves the extraction of G3P followed by derivatization with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting trimethylsilyl (B98337) derivatives are then analyzed by GC-MS in the selective ion monitoring (SIM) mode. This approach offers the advantage of being simple, economical, and efficient, without the need for isotopic internal standards or multiple derivatization steps.

Table 2: GC-MS Method for Glycerol-3-Phosphate Quantification

StepDescription
Extraction Extraction of G3P from the sample matrix.
Internal Standard Ribitol can be used as an internal standard.
Derivatization N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is used to create volatile derivatives.
GC-MS Analysis Analysis is performed in Selective Ion Monitoring (SIM) mode.
Quantifier Ion (G3P) m/z 299
Qualifier Ions (G3P) m/z 357 and 445
Quantifier Ion (Ribitol) m/z 217
Qualifier Ions (Ribitol) m/z 147 and 307

High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile compounds. For the analysis of glycerophosphoric acid, reversed-phase HPLC is a common approach.

A developed HPLC method for the determination of glycerin can be adapted for glycerophosphoric acid. The separation can be achieved on a C18 column with a mobile phase consisting of a buffer and an organic modifier. For instance, a mobile phase of 0.01 mol/L potassium dihydrogen phosphate (B84403) (adjusted to an acidic pH with phosphoric acid) and acetonitrile (B52724) has been used. researchgate.net Detection is typically performed using a UV detector at a low wavelength, such as 227 nm. researchgate.net The method's linearity, precision, and accuracy are validated to ensure reliable quantification. researchgate.net

Table 3: HPLC Conditions for the Analysis of Related Compounds

ParameterCondition
Column Diamonsil C18 (150 mm × 4.6 mm, 5 µm) researchgate.net
Mobile Phase 0.01 mol/L KH2PO4 (pH 2.5 with phosphoric acid)-CH3CN (65:35, v/v) researchgate.net
Detector UV at 227 nm researchgate.net
Column Temperature 25°C researchgate.net

Ion exchange chromatography (IEX) separates molecules based on their net charge. This technique is particularly well-suited for the analysis of ionic species like glycerophosphoric acid.

A method for the simultaneous determination of glycerophosphate and other anions in dentifrices using ion chromatography has been reported. nih.gov This method utilizes a high-capacity anion-exchange column, such as an IonPac AS18, with a gradient elution of potassium hydroxide (B78521) as the mobile phase. nih.gov Detection is achieved through suppressed conductivity. nih.gov This technique provides a simple, reliable, and sensitive means for the quantification of glycerophosphate in complex matrices. The method is validated for its accuracy, precision, and detection limits. nih.gov

The separation is based on the reversible interaction between the negatively charged phosphate group of glycerophosphoric acid and the positively charged functional groups of the anion-exchange resin. fredhutch.orglibretexts.org Elution is typically achieved by increasing the concentration of a competing ion in the mobile phase. fredhutch.org

Table 4: Ion Chromatography Method for Glycerophosphate Determination

ParameterDescription
Technique Ion Chromatography (IC) nih.gov
Separation Column IonPac AS18 anion-exchange column nih.gov
Mobile Phase Gradient elution with KOH nih.gov
Detection Suppressed conductivity nih.gov
Validation The method is validated for accuracy, precision, and total uncertainty. nih.gov
Performance Relative standard deviations for retention time and peak area are typically low, and correlation coefficients for calibration curves are high. nih.gov

Spectroscopic Approaches

Spectroscopic techniques are invaluable for the structural elucidation and characterization of glycerophosphoric acid, providing detailed information about its molecular structure and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous identification of glycerophosphoric acid and its isomers. Different NMR active nuclei provide complementary structural information.

¹H-NMR: Proton NMR provides information about the hydrogen atoms in the molecule. In the ¹H-NMR spectrum of glycerophosphoric acid in D₂O, the protons of the glycerol (B35011) backbone appear in the region of 3.5 to 4.0 ppm. The specific chemical shifts and coupling patterns can be used to distinguish between the α- and β-isomers. nih.govhmdb.ca

³¹P-NMR: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and provides a distinct signal for the phosphate group in glycerophosphoric acid. The chemical shift of the phosphorus nucleus is sensitive to its chemical environment and the pH of the solution. For glycerol 3-phosphate at pH 7, the ³¹P chemical shift is approximately 0.60 ppm relative to 85% phosphoric acid. nih.gov At a higher pH of 10, this shifts to 4.29 ppm. nih.gov For glycerol 2-phosphate at pH 7, the chemical shift is around 0.15 ppm, shifting to 3.92 ppm at pH 10. nih.gov

¹³C-MRS: Carbon-13 Magnetic Resonance Spectroscopy (¹³C-MRS) can be used to study the carbon skeleton of glycerophosphoric acid. In vivo ¹³C-MRS allows for the investigation of metabolic pathways involving glycerophosphoric acid. The large chemical shift range of ¹³C provides good resolution of different carbon environments within the molecule.

Table 5: NMR Spectroscopic Data for Glycerophosphoric Acid

NucleusIsomerpHSolventChemical Shift (ppm)
¹H beta-Glycerophosphoric acid-D₂OPredicted spectrum available hmdb.ca
¹H Glyceryl 1-phosphate7.4D₂O3.57 - 3.88 nih.gov
³¹P Glycerol 3-phosphate7Water0.60 nih.gov
³¹P Glycerol 3-phosphate10Water4.29 nih.gov
³¹P Glycerol 2-phosphate7Water0.15 nih.gov
³¹P Glycerol 2-phosphate10Water3.92 nih.gov
¹³C This compound7.4D₂OData available nih.gov

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the characterization of glycerophosphoric acid and its derivatives, FTIR provides crucial information about the molecular structure, particularly the vibrations of phosphate, hydroxyl, and hydrocarbon groups.

The analysis of glycerophosphate-containing materials reveals characteristic absorption bands. The phosphate group (PO₄³⁻) vibrations are among the most prominent features in the FTIR spectrum. These include stretching and bending modes that are sensitive to the local chemical environment. For instance, in studies of various phosphate compounds, the P–O stretching vibrations are typically observed in the 950–1100 cm⁻¹ region. nih.gov The spectra of materials incorporating glycerol phosphate show a strong, broad band around 1045 cm⁻¹ which is characteristic of the asymmetric stretching of the Si-O-Si network when silica (B1680970) is present, but phosphate group vibrations also contribute significantly in this region. mdpi.com

The hydroxyl (–OH) groups from the glycerol backbone and any associated water molecules result in a broad absorption band in the high-wavenumber region, typically around 3400 cm⁻¹. mdpi.com The C-H bonds of the glycerol backbone give rise to stretching vibrations, usually observed between 2800 and 3000 cm⁻¹. mdpi.com Other key vibrations include those from C-O and C-C bonds, which are found in the fingerprint region of the spectrum. researchgate.net For example, in glycerol-phosphate modified starch, stretching vibrations for C-O and C-C bonds were identified at 1,143 cm⁻¹. researchgate.net

The table below summarizes typical FTIR absorption bands observed for glycerophosphoric acid and its derivatives, compiled from spectral analyses of related compounds.

Functional GroupVibration TypeWavenumber Range (cm⁻¹)References
Hydroxyl (O-H)Stretching~3400 (broad) mdpi.com
Alkane (C-H)Stretching2800 - 3000 mdpi.com
Phosphate (P-O)Stretching950 - 1100 nih.gov
Carbon-Oxygen (C-O)Stretching~1143 researchgate.net
Carbon-Carbon (C-C)Stretching~1143 researchgate.net

Note: The exact positions of these bands can shift depending on the specific salt form, hydration state, and intermolecular interactions within the sample.

Advanced Biophysical and Computational Studies

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide atomic-level insights into the dynamic behavior of molecules, their interactions, and conformational changes over time. This computational technique has been employed to study glycerophosphoric acid (in its deprotonated form, glycerophosphate) in various biological and chemical contexts, such as its interaction with proteins and mineral surfaces.

One area of investigation involves the binding of glycerophosphate (GP) to mineral surfaces. Quantum mechanics/molecular mechanics (QM/MM) based MD simulations have been used to characterize the interaction of GP with diaspore (B1175340) (α-AlOOH), a model for soil mineral surfaces. frontiersin.org These simulations revealed that GP can form both monodentate and bidentate binding motifs with the surface. The calculated interaction energies suggest a strong binding affinity, with a time-averaged interaction energy of approximately -23 kcal/mol per surface bond. frontiersin.org

MD simulations have also been crucial in understanding the role of glycerol-3-phosphate (G3P) in enzymatic reactions. Studies on Glycerol-3-Phosphate Acyltransferase (GPAT), a key enzyme in lipid synthesis, have used MD simulations to explore the binding and interaction of G3P within the enzyme's active site. iium.edu.myiium.edu.my These simulations revealed that G3P forms a stable complex with the enzyme, stabilized by numerous hydrogen bonds and hydrophobic interactions. For example, in one study, G3P was found to form nine hydrogen bonds and six hydrophobic bonds with GPAT. iium.edu.my The stability of the protein-ligand complex is often assessed by monitoring the Root Mean Square Deviation (RMSD) over the simulation time; a stable complex exhibits minimal fluctuations. In simulations of the GPAT-G3P complex, the system reached stability with an average RMSD value of 0.3567 nm. iium.edu.my

These computational studies provide a detailed picture of the synergistic interactions that position G3P correctly for subsequent acylation, a critical step in the synthesis of lysophosphatidic acid and, ultimately, triacylglycerols. iium.edu.myiium.edu.my

System StudiedSimulation MethodKey FindingsReferences
Glycerolphosphate (GP) on Diaspore SurfaceQM/MM MDForms monodentate and bidentate binding motifs; Interaction energy of ~ -23 kcal/mol per bond. frontiersin.org
Glycerol-3-Phosphate (G3P) with GPAT EnzymeClassical MDStable complex formation; 9 hydrogen bonds and 6 hydrophobic bonds identified. iium.edu.my
GPAT-G3P ComplexClassical MDSystem reached equilibrium with an average RMSD of 0.3567 nm, indicating a stable conformation. iium.edu.my

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is an essential technique for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of an X-ray beam scattered by the atoms of a material, researchers can deduce the crystal lattice parameters, symmetry, and the precise arrangement of atoms. XRD has been instrumental in characterizing the solid-state structures of various glycerophosphate salts.

Crystallographic studies have shown that glycerophosphates can exist in different crystalline forms, including anhydrous and hydrated states. For example, calcium dl-α-glycerophosphate has been identified in three forms: anhydrous, monohydrate, and dihydrate, while calcium β-glycerophosphate exists as anhydrous and monohydrate crystals. jst.go.jp Each of these forms produces a unique XRD pattern, with characteristic diffraction peaks. A particularly strong peak at a Bragg angle (2θ) between 6° and 8° has been noted as being very sensitive to the hydration state of these calcium glycerophosphate crystals. jst.go.jp

XRD is also used as a quality control and characterization tool in more complex systems. For instance, in the development of drug delivery systems, XRD patterns of materials like β-glycerophosphate are used to confirm their crystalline nature before incorporation into polymeric nanoparticles or hydrogels. nih.govresearchgate.net The technique helps ensure the identity and purity of the starting materials and can track changes in crystallinity during formulation.

Compound/SystemXRD FindingSignificanceReferences
Calcium dl-α-glycerophosphateExists as anhydrous, monohydrate, and dihydrate forms.Demonstrates polymorphism and sensitivity of XRD to hydration state. jst.go.jp
Calcium β-glycerophosphateExists as anhydrous and monohydrate forms.Shows distinct crystalline forms identifiable by XRD. jst.go.jp
Disodium DL-glycerol 3-phosphate hexahydrateDetailed molecular conformation determined, including an intramolecular hydrogen bond.Provides fundamental understanding of the solid-state structure. nih.gov
Chitosan/α,β-Glycerophosphate SystemsUsed to analyze salt formation and molecular aggregation after lyophilization.Reveals how additives can influence the solid-state structure of the system. nih.gov

Isotopic Labeling Techniques (e.g., ¹³C-labeled glycerophosphate)

Isotopic labeling is a technique used to trace the metabolic fate of a compound by replacing one or more of its atoms with an isotope. wikipedia.org For glycerophosphoric acid, stable isotopes such as carbon-13 (¹³C) and deuterium (B1214612) (²H) are used to create labeled versions (e.g., ¹³C-labeled glycerophosphate) that can be tracked through complex biochemical pathways using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov This approach is fundamental to metabolic flux analysis, which quantifies the rates of reactions in a metabolic network.

Glycerol-3-phosphate is a central intermediate at the junction of glycolysis, lipid synthesis, and energy metabolism. nih.gov By supplying cells with a ¹³C-labeled carbon source like glycerol, researchers can monitor the incorporation of the ¹³C atoms into glycerol-3-phosphate and its downstream products, such as glycerophospholipids. nih.govnih.gov This allows for the determination of the rates of synthesis, acyl chain remodeling, and turnover of individual lipid molecules. nih.gov

The choice of labeling pattern on the precursor molecule is critical for precisely resolving metabolic fluxes. Studies on Escherichia coli using glycerol as the sole carbon source have compared the effectiveness of different ¹³C-labeled glycerol tracers, such as [1,3-¹³C], [2-¹³C], and uniformly labeled [U-¹³C] glycerol. nih.gov The analysis of ¹³C-enrichment in proteinogenic amino acids revealed that [2-¹³C] and [U-¹³C] glycerols were superior for determining fluxes through key pathways like the pentose (B10789219) phosphate pathway and the Entner-Doudoroff pathway. nih.gov

Pulse-chase experiments using stable isotopes are a powerful variant of this technique. youtube.com Cells are first "pulsed" with a labeled precursor for a short period, leading to the synthesis of labeled glycerol-3-phosphate. The labeled medium is then replaced with an unlabeled "chase" medium, and the rate at which the labeled pool of metabolites is consumed or transformed provides kinetic information about the metabolic pathways involved. nih.govyoutube.com This method is more convenient and often more efficient than traditional methods that use radioactive isotopes. nih.gov

Labeled CompoundApplicationAnalytical TechniqueKey InsightReferences
¹³C-labeled glycerolMetabolic flux analysis in E. coliGas Chromatography-Mass Spectrometry (GC-MS)Determined optimal labeling strategies for resolving fluxes in central carbon metabolism. nih.gov
Heavy isotope-labeled head group precursorsStudy of glycerophospholipid homeostasisMass Spectrometry (MS)Enables measurement of synthesis and turnover rates of individual lipid species. nih.govnih.gov
¹³C₃-sn-Glycerol 3-phosphateMetabolic tracerMass Spectrometry (MS)Used to follow the incorporation of the glycerol backbone into lipids and other metabolites. youtube.commedchemexpress.com
Stable isotope-labeled precursorsPulse-chase experimentsMass Spectrometry (MS)Provides kinetic data on the synthesis and consumption of glycerol-3-phosphate. nih.govyoutube.com

Glycerophosphoric Acid in Pathophysiology and Disease Research

Metabolic Disorders

The dysregulation of glycerophosphoric acid and its metabolic pathways is a key feature in several metabolic disorders, including fatty liver disease, obesity, and diabetes. Its central position in lipid and glucose metabolism underscores its importance in the development and progression of these conditions.

Fatty Liver Disease and Hepatic Steatosis

While direct research on glycerophosphoric acid in nonalcoholic fatty liver disease (NAFLD) and hepatic steatosis is still emerging, the metabolic pathways in which it is a key player are known to be central to the disease's pathogenesis. Hepatic steatosis, the hallmark of NAFLD, is characterized by the accumulation of triglycerides in the liver. This process is heavily reliant on the availability of glycerol-3-phosphate, a direct derivative of glycerophosphoric acid, which serves as the backbone for the synthesis of triglycerides and other glycerolipids.

The enzyme glycerol-3-phosphate acyltransferase (GPAT) catalyzes the initial and rate-limiting step in the synthesis of triglycerides by converting glycerol-3-phosphate and long-chain acyl-CoAs into lysophosphatidic acid. Studies have shown that hepatic GPAT1 expression is significantly elevated in various models of NAFLD, including those with simple steatosis and non-alcoholic steatohepatitis (NASH) with fibrosis. This increased expression suggests a heightened flux through the glycerolipid synthesis pathway, contributing to the excessive lipid accumulation in the liver.

Furthermore, the intricate balance of various lipid species is crucial in the progression of NAFLD. Alterations in the levels of different glycerophospholipids, which are synthesized from glycerophosphoric acid, can influence hepatic inflammation and fibrosis, key features of NASH.

Obesity and Related Metabolic Disturbances

In the context of obesity, the metabolism of glycerophosphoric acid in adipose tissue is of particular interest. Research has demonstrated that the activity of glycerol-3-phosphate dehydrogenase, the enzyme responsible for the production of glycerol-3-phosphate from dihydroxyacetone phosphate (B84403), is enhanced in the adipose tissue of obese individuals. This elevated activity leads to an increased availability of glycerol-3-phosphate, which in turn promotes the synthesis and storage of triglycerides in fat cells, contributing to the expansion of adipose tissue.

The intricate interplay of glycerophospholipid remodeling, which is dependent on the glycerophosphoric acid backbone, also plays a role in obesity-related insulin (B600854) resistance. Studies have shown that alterations in the fatty acid composition of membrane glycerophospholipids in skeletal muscle can suppress insulin signaling and glucose tolerance, highlighting the broader metabolic consequences of dysregulated glycerophospholipid metabolism in obesity.

Diabetes

Emerging evidence directly implicates glycerophosphoric acid in the pathophysiology of diabetes. A study on Japanese men with type 2 diabetes found that serum levels of glycerophosphate were significantly elevated compared to individuals with normal glucose tolerance. nih.gov These elevated levels were also found to be correlated with 2-hour post-load plasma glucose levels, suggesting that fasting serum glycerophosphate could serve as a potential predictive marker for glucose intolerance. nih.gov

The mechanisms underlying this association likely involve the impact of glycerophosphoric acid's downstream metabolites on insulin signaling. Increased flux through the glycerolipid synthesis pathway, initiated by the acylation of glycerol-3-phosphate, has been shown to impair insulin signaling in hepatocytes. Specifically, the accumulation of phosphatidic acid, a direct product of this pathway, can inhibit the mTOR complex 2 (mTORC2), a key component of the insulin signaling cascade. nih.gov This inhibition leads to reduced phosphorylation of Akt, a critical protein for insulin's metabolic actions, ultimately contributing to hepatic insulin resistance. nih.gov

Table 1: Serum Glycerophosphate Levels in a Study of Japanese Men

GroupMean Serum Glycerophosphate (μM)Standard Deviation
Normal Glucose Tolerance (n=14)6.41.9
Impaired Glucose Tolerance (n=5)--
Diabetes (n=17)11.73.6

Data extracted from a study by Daimon et al. Note: The study did not provide a mean value for the IGT group. nih.gov

Neurodegenerative Diseases

The role of glycerophosphoric acid and its derivatives extends to the central nervous system, where alterations in their metabolism have been implicated in the pathogenesis of neurodegenerative diseases. These compounds are essential for maintaining the structural integrity of neuronal membranes and are involved in various cellular signaling processes.

Parkinson's Disease and Cardiac Metabolism

A significant finding has directly linked beta-glycerophosphoric acid to the metabolic alterations observed in the heart in a rat model of Parkinson's disease. An untargeted metabolomics approach revealed that beta-glycerophosphoric acid was one of the key metabolites that significantly discriminated parkinsonian rats from control animals. This suggests a potential systemic metabolic dysregulation in Parkinson's disease that extends beyond the brain.

In this study, the altered levels of beta-glycerophosphoric acid, along with other lipid and amino acid metabolites, pointed towards disruptions in several metabolic pathways, including the biosynthesis of phosphatidylethanolamine (B1630911) and phosphatidylcholine. These glycerophospholipids are crucial components of cell membranes and are vital for proper cellular function. The findings suggest that lipid and energy metabolism are particularly affected in the cardiac tissue of this Parkinson's disease model, providing new insights into the non-motor symptoms of the disease.

Table 2: Key Metabolites Discriminating Parkinsonian Rats from Controls

Metabolitep-valueFDR
beta-glycerophosphoric acid0.046620.035601
alpha-tocopherol0.0010880.020886
allothreonine0.0046620.035601
alanine0.0069930.035601
beta-sitosterol0.018650.020886
campesterol0.0018650.020886
stearic acid0.0104120.048588
O-phosphoethanolamine0.0069930.035601
myo-inositol-1-phosphate0.0069930.035601
MG(0:0/18:1(9Z)/0:0)0.0010880.020886
cholesterol0.0069930.035601
valine0.0018650.020886

FDR: False Discovery Rate

Impact on Membrane Integrity and Cellular Processes in Neurodegeneration

Glycerophospholipids, which are synthesized from glycerophosphoric acid, are the primary building blocks of neuronal and glial cell membranes. The composition and integrity of these membranes are critical for a vast array of cellular functions, including signal transduction, ion transport, and the regulation of membrane-bound enzymes. Alterations in the metabolism of glycerophospholipids can lead to changes in membrane fluidity and permeability, which have been observed in various neurodegenerative disorders. nih.gov

The degradation of glycerophospholipids by phospholipases generates a host of second messengers, such as arachidonic acid and diacylglycerol, which are involved in complex signaling cascades. nih.gov Dysregulation of these pathways can contribute to neuronal apoptosis (programmed cell death), a common feature of neurodegenerative diseases.

Furthermore, beta-glycerophosphate has been shown to induce oxidative stress in vascular smooth muscle cells by modifying mitochondrial function. This leads to an increase in the production of reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA. While this research was not conducted in a neuronal context, mitochondrial dysfunction and oxidative stress are well-established mechanisms contributing to neuronal damage in neurodegenerative conditions. The potential for beta-glycerophosphoric acid to influence these processes in neurons warrants further investigation.

Neurotoxicity and Neurobehavioral Effects

While direct neurotoxicity of glycerophosphoric acid itself is not extensively documented, its chemical structure as a phosphoric acid derivative places it within the broader context of organophosphorus compounds, many of which are known neurotoxins. neptjournal.comnih.govnih.govresearchgate.net Organophosphorus compounds are known to exert their toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function. neptjournal.comnih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a state of excessive stimulation that can manifest as a range of neurotoxic symptoms, from confusion and anxiety to seizures and respiratory depression. nih.govresearchgate.net

The neurotoxicity of these compounds is fundamentally linked to their ability to phosphorylate the active site of esterase enzymes. scispace.com Chronic exposure to certain organophosphates has been associated with long-term neuropsychiatric disorders and delayed polyneuropathy. researchgate.net Although glycerophosphoric acid is a product of lipid metabolism rather than a synthetic insecticide, its structural relationship to this class of chemicals underscores the importance of phosphate esters in neurological function and pathology.

Cardiovascular Diseases

Vascular Calcification and Atherosclerosis

Glycerophosphoric acid, particularly in the form of beta-glycerophosphate (β-GP), is a key molecule in the study of vascular calcification, a hallmark of advanced atherosclerosis. nih.govahajournals.org In laboratory settings, β-GP is widely used to induce the calcification of vascular smooth muscle cells (VSMCs), mimicking the process that occurs in diseased arteries. nih.govspandidos-publications.comias.ac.in

The mechanism involves β-GP acting as a substrate for the enzyme alkaline phosphatase (ALP). nih.govahajournals.org High levels of ALP activity, often observed in calcifying VSMCs, cleave the phosphate group from β-GP. nih.govahajournals.org This release of inorganic phosphate increases the local concentration, promoting the precipitation of calcium phosphate and the formation of hydroxyapatite (B223615) crystals, which are the mineral components of bone and pathological calcifications. nih.govahajournals.org This process is an active cellular event where VSMCs undergo a transformation into osteoblast-like cells, expressing bone-related proteins. ias.ac.innih.gov The use of specific ALP inhibitors has been shown to block this β-GP-induced calcification, confirming the central role of this pathway. nih.govahajournals.org

Table 1: Key Findings in Beta-Glycerophosphate (β-GP) Induced Vascular Smooth Muscle Cell (VSMC) Calcification
Factor/ObservationRole and MechanismSupporting Evidence
Beta-Glycerophosphate (β-GP)Primary inducing agent for in vitro VSMC calcification. nih.gov It serves as a source of inorganic phosphate. ahajournals.orgFactor analysis identified β-GP as the most critical factor for the calcification process. nih.govahajournals.org
Alkaline Phosphatase (ALP)Enzyme that cleaves phosphate from β-GP, increasing local inorganic phosphate concentration. ahajournals.orgHigh levels of ALP expression were detected in calcifying VSMCs; specific ALP inhibitors (e.g., levamisole) blocked calcification. nih.govahajournals.org
Hydroxyapatite FormationThe end-product of the calcification process, forming mineral deposits.Inhibition of calcification by bisphosphonates (e.g., etidronate) suggests the involvement of hydroxyapatite formation. nih.govahajournals.org
Osteogenic TransformationVSMCs differentiate into osteoblast-like cells.Increased expression of osteopontin (B1167477) mRNA and other osteogenic markers (Runx2, BMP-2) in calcified VSMCs. nih.govias.ac.in

Correlation with Oxidative Stress and Cardiovascular Risks

Oxidative stress, defined as an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a critical factor in the development of cardiovascular diseases, including atherosclerosis and myocardial infarction. nih.govnih.govmdpi.com When the release of ROS surpasses the endogenous antioxidant capacity, it can lead to cellular damage and death, contributing to cardiovascular pathology. nih.govmdpi.com

Glycerophospholipids (GPLs), for which glycerophosphoric acid is a foundational molecule, are integral to cell membrane structure and signaling and play a role in the landscape of cardiovascular health. frontiersin.org Alterations in GPL metabolism are linked to cardiovascular events. For instance, studies on myocardial infarction (MI) have revealed significant changes in the profile of myocardial GPLs post-injury. frontiersin.org Specifically, MI injury is associated with decreased levels of phosphatidylserine (B164497) (PS) and the enzyme that synthesizes it, phosphatidylserine synthase 1 (PSS1). frontiersin.org This disruption in glycerophospholipid metabolism can contribute to cardiomyocyte apoptosis (cell death), a key feature of heart damage after an MI. frontiersin.org Furthermore, β-GP has been shown to modify mitochondrial function in VSMCs, promoting an oxidative phenotype and triggering mitochondrial-dependent oxidative stress, which can contribute to the cells' transformation and calcification. nih.gov

Cancer Research

Dysregulated Glycerophospholipid Metabolism in Skin Squamous Cell Carcinoma (SCC)

Dysregulated lipid metabolism is a recognized hallmark of cancer, providing the building blocks for rapid cell proliferation and altering cellular signaling pathways. In skin squamous cell carcinoma (SCC), the second most common type of skin cancer, alterations in glycerophospholipid metabolism have been identified as a pivotal element in its development.

Lipidomic analyses of SCC tissues compared to healthy tissues have revealed significant changes in key metabolic pathways. Specifically, the metabolism of diacylglycerophosphocholines, glycerophosphoethanolamines, and glycerophosphoinositols is significantly altered. Studies have identified the upregulation of several specific glycerophospholipids in SCC tumor tissues.

Table 2: Upregulated Glycerophospholipids in Skin Squamous Cell Carcinoma (SCC) Tissues
Lipid ClassSpecific Upregulated Lipids
Phosphatidylinositols (PI)PI(16:0/22:4), PI(18:1/20:4)
Phosphatidylethanolamines (PE)PE(16:0/20:4), PE(16:0/22:5), PE(16:0/22:6), PE(18:1/20:3)
Phosphatidylcholines (PC)PC(18:1/20:2), PC(18:2/20:2)

This dysregulation contributes to membrane biogenesis, energy storage, and signaling pathways that actively promote the growth and survival of tumors. The altered lipid environment in SCC not only supports the cancer cells but can also create barriers to treatment, for example, by limiting the penetration of photosensitizing compounds used in photodynamic therapy.

Potential as a Biomarker in Prostate Cancer (Note: Not a reliable biomarker)

The search for reliable biomarkers for prostate cancer beyond the prostate-specific antigen (PSA) is ongoing. While glycerophosphoric acid itself has not been established as a reliable biomarker, research into related metabolites and enzymes has shown a connection to the disease, particularly its more aggressive forms.

Aggressive prostate tumors are characterized by high rates of glycolysis and lipogenesis, metabolic states where glycerophosphoric acid's isomer, glycerol-3-phosphate, is a key intermediate. nih.gov Research has focused on the enzyme Glycerol (B35011) 3-phosphate phosphatase (G3PP), which hydrolyzes glycerol-3-phosphate. nih.gov Studies have found that a high expression of G3PP in prostate cancer epithelial cells is associated with an increased risk of biochemical recurrence, bone metastasis, and prostate cancer-specific mortality. nih.govnih.gov This suggests that G3PP expression could serve as an independent prognostic biomarker to identify patients with poor prognosis and aggressive disease, aiding in therapeutic management. nih.govnih.gov

Therefore, while glycerophosphoric acid metabolism is clearly altered in aggressive prostate cancer, its direct measurement in circulation is not a reliable diagnostic tool. The focus has instead shifted to the prognostic value of key enzymes like G3PP that regulate the flux through this metabolic pathway. nih.gov

Inflammatory Conditions

Correlation with Inflammatory Markers (e.g., hs-CRP)

While direct clinical studies correlating systemic levels of glycerophosphoric acid with high-sensitivity C-reactive protein (hs-CRP), a key inflammatory marker, are not extensively documented, molecular-level investigations provide insights into a potential interaction. C-reactive protein (CRP) is an acute-phase inflammatory protein that sees its concentration rise at sites of inflammation or infection. nih.gov A study has revealed a specific, calcium-independent interaction between human C-reactive protein and the glycerophosphate group present in lysophosphatidylcholine (B164491) (LPC) nih.gov. This suggests a direct molecular recognition between CRP and the glycerophosphate moiety, which is a fundamental component of glycerophosphoric acid.

This binding is significant as it deviates from the typical calcium-dependent binding of CRP to phosphocholine (B91661) heads on damaged cell membranes nih.gov. The research indicated that the exposed glycerophosphate group of LPC is responsible for this calcium-free interaction nih.gov. This finding may enhance the understanding of how CRP functions in the altered microenvironments of inflammation nih.gov.

In a broader context of inflammation in inflammatory bowel disease (IBD), a positive correlation has been observed between phosphoric acid and established inflammatory markers like CRP and leukocytosis nih.gov. Although this finding pertains to inorganic phosphate, it underscores the potential pro-inflammatory role of phosphate-containing molecules in inflammatory conditions.

Modulation of Gut Microbiota and Colitis

The influence of glycerophosphoric acid and its derivatives on gut health is an area of growing interest, particularly concerning inflammatory conditions like colitis. While direct studies on glycerophosphoric acid are limited, research on related glycerol-containing compounds suggests a potential modulatory role. For instance, glycerol monolaurate (GML), a derivative of glycerol, has been shown to ameliorate dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in animal models nih.gov. The therapeutic effect of GML was associated with a significant alteration in the gut microbiota composition, including an increased abundance of beneficial bacteria such as Akkermansia and Lactobacillus murinus nih.gov. Furthermore, GML treatment was found to inhibit the infiltration of pro-inflammatory Th17 cells, neutrophils, and macrophages in the intestinal tissue nih.gov.

Moreover, studies on inflammatory bowel disease (IBD) have highlighted the association between certain phospholipids (B1166683) and the severity of inflammation researchgate.net. While not directly implicating glycerophosphoric acid, these findings point towards the importance of lipid metabolism in the gut's inflammatory response. The gut microbiome in microscopic colitis is characterized by lower diversity and an enrichment of pro-inflammatory species researchgate.net. The gut metabolome in this condition also shows an enrichment of pro-inflammatory metabolites, including lysophospholipids researchgate.net. Given that glycerophosphoric acid is a backbone of many phospholipids, its metabolism could indirectly influence the gut environment and inflammatory status.

Renal Health and Acute Kidney Injury (AKI)

Research has identified a significant role for glycerol-3-phosphate (G3P) in the pathophysiology of acute kidney injury (AKI). Studies have shown that the injured kidney itself can be a source of circulating G3P, which in turn acts as a regulator of fibroblast growth factor 23 (FGF23) escholarship.orgnih.gov. FGF23 is a hormone that plays a crucial role in phosphate homeostasis and mineral metabolism nih.govnih.gov.

In the context of AKI, circulating levels of G3P increase rapidly escholarship.orgnih.gov. This elevation in G3P stimulates the production of FGF23 in bone and bone marrow. The mechanism involves the local conversion of G3P to lysophosphatidic acid (LPA) by the enzyme glycerol-3-phosphate acyltransferase (GPAT) escholarship.orgnih.gov. The subsequent signaling of LPA through its receptor, LPAR1, is required for the stimulatory effect on FGF23 production escholarship.orgnih.gov.

The clinical relevance of this pathway is underscored by the finding that in both humans and mice with AKI, the increase in FGF23 levels can be abrogated by inhibiting GPAT or by the deletion of the Lpar1 gene escholarship.orgnih.gov. These findings establish a clear link between kidney-derived G3P and the regulation of mineral metabolism during kidney injury, opening potential therapeutic avenues to modulate FGF23 production in AKI escholarship.orgnih.gov.

ConditionKey MoleculeSourceEffectMediatorReference
Acute Kidney Injury (AKI)Glycerol-3-Phosphate (G3P)Injured KidneyStimulates FGF23 productionLysophosphatidic Acid (LPA) escholarship.orgnih.gov

Other Pathological Conditions

Muscular Fatigue and Damage

The role of glycerophosphoric acid in muscular fatigue is primarily understood through the lens of its metabolic precursor, glycerol-3-phosphate, and its breakdown product, inorganic phosphate (Pi). During intense exercise, the demand for ATP (adenosine triphosphate) can exceed its production, leading to a cascade of metabolic changes within muscle cells nih.gov. One of the key contributors to muscle fatigue is the accumulation of intracellular inorganic phosphate, which can increase from a resting concentration of around 5 mM to as high as 30 mM during intense activity nih.govnih.gov.

Elevated levels of Pi are thought to impair muscle function through several mechanisms:

Reduced Myofibrillar Performance: High concentrations of Pi can directly inhibit the force-generating capacity of myosin, the motor protein responsible for muscle contraction frontiersin.org. It is suggested that Pi accelerates the detachment of myosin from actin, thereby reducing force production frontiersin.org.

Decreased Calcium Release: Increased Pi can lead to a reduction in calcium (Ca2+) release from the sarcoplasmic reticulum, a critical step in muscle activation nih.govnih.gov. This may occur through the precipitation of calcium phosphate within the sarcoplasmic reticulum, thus lowering the amount of available Ca2+ for release nih.gov.

The glycerophosphate shuttle, which involves glycerol-3-phosphate, plays a role in maintaining the cytoplasmic redox balance ([NADH]/[NAD+]) and sustaining aerobic glycolysis during high-intensity exercise nih.gov. Interestingly, a deficiency in the enzyme glycerol 3-phosphate dehydrogenase 1 (GPD1), which is part of this shuttle, has been shown to unexpectedly enhance exercise endurance in mice. This was attributed to an increased reliance on lipid oxidation for energy, delaying the use of muscle glycogen (B147801) and the production of lactate (B86563) nih.gov. Furthermore, mitochondrial glycerol 3-phosphate dehydrogenase (mGPDH) has been identified as a critical regulator of skeletal muscle regeneration nih.gov.

Metabolite/ProcessRole in Muscle Fatigue/FunctionMechanismReference
Inorganic Phosphate (Pi)Contributes to fatigueInhibits myosin function and reduces Ca2+ release nih.govnih.govfrontiersin.org
Glycerophosphate ShuttleMaintains redox balance during exerciseFacilitates aerobic glycolysis nih.gov
mGPDHRegulates muscle regenerationContributes to myoblast differentiation nih.gov

Systemic Immunity in Plants

In the realm of plant biology, glycerol-3-phosphate (G3P) has been identified as a critical signaling molecule in the induction of systemic acquired resistance (SAR) researchgate.netnih.govnih.gov. SAR is a broad-spectrum, long-lasting form of immunity in plants that is triggered by a localized primary infection and provides protection to distal, uninfected parts of the plant against secondary infections researchgate.netnih.govnih.govnsf.gov.

Research has demonstrated that G3P acts as a mobile inducer of SAR researchgate.netnih.gov. Following a primary pathogen infection, G3P levels increase in the plant researchgate.net. A derivative of G3P is then translocated to distal tissues, a process that requires the lipid transfer protein DIR1 researchgate.netnih.govnih.gov. Conversely, the translocation of DIR1 to distal tissues is also dependent on G3P researchgate.netnih.govnih.gov. This cooperative interaction between G3P and DIR1 is essential for orchestrating the induction of SAR researchgate.netnih.gov.

Plants that are genetically deficient in G3P biosynthesis are unable to mount a SAR response. However, this defect can be rescued by the external application of G3P researchgate.netnih.gov. This confirms the central role of G3P as a necessary signal for this form of plant immunity. The SAR pathway involving G3P is considered a distinct branch of the plant's immune signaling network, operating alongside other key signaling molecules like salicylic (B10762653) acid nsf.govnih.gov.

Synthetic Chemistry and Production of Glycerophosphoric Acid

Chemical Synthesis Routes

Chemical synthesis provides robust and scalable methods for the production of glycerophosphoric acid. These routes typically involve the direct reaction of glycerol (B35011) with a phosphorylating agent.

The direct esterification of glycerol with phosphoric acid is a common and straightforward method for synthesizing glycerophosphoric acid. This reaction involves heating a mixture of glycerol and phosphoric acid, which results in the formation of a mixture of α- and β-glycerophosphoric acids. drugfuture.com The process is typically carried out under reduced pressure to facilitate the removal of water, which is a byproduct of the esterification reaction, thereby driving the equilibrium towards the product side. google.comgoogle.com

The reaction conditions can be optimized to improve the yield and purity of the final product. Key parameters that are often adjusted include the molar ratio of the reactants, temperature, pressure, and the use of catalysts. google.com For instance, using an excess of glycerol can help to ensure a higher conversion of phosphoric acid. google.com Catalysts such as molecular sieves or strongly acidic cationic resins can be employed to reduce the reaction time. google.com

ParameterConditionEffectReference
Temperature100 - 150 °CHigher temperatures increase the reaction rate but can also lead to side reactions and decomposition. google.comgoogle.com
PressureReduced pressure (e.g., <200 mm Hg)Facilitates the removal of water, shifting the reaction equilibrium towards the products. google.com
Reactant Ratio (Glycerol:Phosphoric Acid)≤ 1.0 (molar ratio)An excess of glycerol can improve the conversion of phosphoric acid. google.comgoogle.com
CatalystsMolecular sieves (3-4 Å), strongly acidic cationic resinsCan reduce the reaction time by 5-10 hours. google.com
Reaction Time4 - 60 hoursDependent on other reaction conditions such as temperature and the presence of a catalyst. google.comgoogle.com

One specific example of this synthesis involves reacting pharmaceutical-grade glycerine with food-grade phosphoric acid at a temperature of 120-150°C under vacuum for 4-7 hours. google.com After the reaction, the solution is cooled, hydrolyzed with deionized water, and decolorized with activated carbon to yield the final product. google.com This method is noted for its simple technological process and high material conversion rate, with product yields in terms of glycerine reaching 95%-99%. google.com

Another chemical route for the synthesis of glycerophosphoric acid involves the use of phosphorus oxychloride (POCl₃) as the phosphorylating agent. google.comwikipedia.org This method is also known for the preparation of other phosphate (B84403) esters. chemicalbook.com The reaction with phosphorus oxychloride can be more reactive than with phosphoric acid but may also present challenges. google.com

Specific methods have been developed where acetone-glycerine is treated with phosphorus oxychloride in the presence of a base like quinoline, which acts as a hydrochloric acid acceptor. google.com However, these synthesis methods can be laborious, involve expensive raw materials, and may result in low yields. google.com Phosphorus oxychloride is a colorless liquid that reacts with water to produce phosphoric acid and hydrogen chloride. wikipedia.orgchemicalbook.com When it reacts with alcohols, like glycerol, it forms phosphate esters. wikipedia.org

The general reaction with an alcohol proceeds as follows: O=PCl₃ + 3 ROH → O=P(OR)₃ + 3 HCl chemicalbook.com

To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is often added. chemicalbook.com

The synthesis of glycerophosphoric acid is fundamentally an esterification reaction, where an alcohol (glycerol) reacts with an acid (phosphoric acid or a derivative) to form an ester. The direct phosphorylation of glycerol with phosphoric acid, as detailed above, is a prime example of this type of reaction. google.com

Different processes for the synthesis of phosphoric acid esters are known, which involve treating phosphoric acid with alcohols or polyalcohols and heating them to temperatures of 100-150°C. google.com These reactions can be facilitated by the presence of acid catalysts such as p-toluenesulfonic acid, sulfuric acid, or cationic resins. google.com The reaction medium can be non-polar organic solvents or the alcohol that is to be esterified. google.com The direct synthesis from glycerol and phosphoric acid has the advantage of not requiring organic solvents, as an excess of glycerol can provide the necessary fluidity for the reaction mixture. google.com

Enzymatic Synthesis Methods

Enzymatic methods offer a milder and more selective alternative to chemical synthesis for the production of glycerophosphoric acid. These methods utilize enzymes such as phospholipases and phosphatases to catalyze the phosphorylation of glycerol with high specificity.

Enzymes, particularly acid phosphatases, have been effectively used for the enzymatic phosphorylation of glycerol. nih.gov These biocatalysts can operate in the synthetic mode to produce glycerophosphoric acid. nih.gov For example, nonspecific acid phosphatases have been shown to tolerate high concentrations of glycerol (up to 80 wt%) and a phosphate donor like pyrophosphate (up to 20 wt%), leading to significant product titers. nih.gov

In a thermodynamic approach, phytases have been demonstrated to directly condense glycerol and inorganic monophosphate, offering a simple and cost-effective route for the production of rac-glycerol-1-phosphate from crude glycerol. nih.gov A preparative-scale synthesis using this method has successfully produced significant quantities of the product. nih.gov A common challenge in phosphatase-catalyzed reactions is the potential for the enzyme to hydrolyze the newly formed product. nih.gov Various strategies have been developed to minimize this product hydrolysis. nih.gov

Phospholipases are another class of enzymes used in the synthesis of glycerophospholipid derivatives. nih.govmdpi.com While often used for the hydrolysis of phospholipids (B1166683), they can also be employed in synthetic reactions. mdpi.comunimi.it

Enzyme TypePhosphate DonorKey FindingsReference
Nonspecific Acid PhosphatasesPyrophosphateCan tolerate high glycerol concentrations and lead to product titers of up to 167 g/L. nih.gov
PhytasesInorganic MonophosphateEnables direct condensation of glycerol and monophosphate, providing a cost-effective method. nih.gov
Phospholipases (e.g., PLA₂)-Primarily used for hydrolysis but can be involved in the synthesis of phospholipid analogues. nih.govunimi.it

A significant advantage of enzymatic synthesis is the high degree of regioselectivity that can be achieved. This means that the enzyme can specifically phosphorylate one of the hydroxyl groups of the glycerol molecule over the others. The valorization of crude glycerol can be achieved through regioselective enzymatic (trans)phosphorylation reactions to produce rac-glycerol-1-phosphate. nih.govresearchgate.net This is in contrast to chemical methods, which often produce a mixture of isomers. drugfuture.com

The enzymatic approach allows for the synthesis of specific stereoisomers of glycerophosphoric acid, such as sn-glycero-3-phosphoric acid, which is a precursor for many biologically important glycerophospholipids. researchgate.net The synthesis of phospholipid analogues often involves the regioselective derivatization of the diol function of a molecule to achieve phosphorylation at the primary hydroxyl group. nih.gov This level of control is crucial for the synthesis of complex and biologically active molecules.

Industrial Production Methods

Glycerophosphoric acid is primarily produced industrially through the direct esterification of glycerol with phosphoric acid. wisconsin.edu This reaction involves heating the two main reactants, which drives off water as a byproduct of the condensation reaction. wisconsin.edu The process parameters, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the yield and purity of the final product.

Several patented methods outline specific conditions for industrial-scale production. One common approach involves reacting pharmaceutical-grade glycerine with food-grade phosphoric acid. google.com The reaction is typically conducted at temperatures ranging from 120°C to 150°C under a vacuum for a period of 4 to 7 hours. google.com Another method describes the reaction taking place at a slightly lower temperature range of 100°C to 130°C, but for a longer duration of 15 to 60 hours, also under reduced pressure. google.com The use of a vacuum or reduced pressure is crucial as it facilitates the removal of water, shifting the reaction equilibrium towards the formation of the glycerophosphoric acid ester. wisconsin.edu

To enhance the reaction rate, catalysts may be employed. These can include strongly acidic cationic resins or molecular sieves. google.com The choice of reactants and conditions results in a product that is a mixture of alpha- and beta-glycerophosphoric acids. google.com The final output is typically a viscous, brownish liquid which then undergoes purification. google.com

Industrial Production Methods for Glycerophosphoric Acid

Parameter Method 1 Method 2
Reactants Pharmaceutical-grade glycerine, Food-grade phosphoric acid google.com Glycerin, Phosphoric acid (60-100% concentration) google.com
Temperature 120°C - 150°C google.com 100°C - 130°C google.com
Pressure Vacuum google.com Reduced pressure (<200 mm Hg) google.com
Reaction Time 4 - 7 hours google.com 15 - 60 hours google.com
Catalysts Not specified Strongly acidic cationic resins, Molecular sieves google.com
Initial Product Mixture of alpha- and beta-isomers google.com Viscous, brownish liquid google.com

Purification Techniques

The crude glycerophosphoric acid obtained from industrial synthesis requires purification to remove unreacted starting materials, water, and colored impurities. google.comgoogle.com A multi-step process is typically employed to achieve the desired level of purity, particularly for pharmaceutical applications.

A common initial purification step involves dissolving the crude product in water. google.com This aqueous solution is then treated with an adsorbent material like activated carbon (also referred to as carboraffin or coal) to decolorize the solution. google.comgoogle.com The treatment with activated carbon is generally carried out at temperatures between 25°C and 60°C for 2 to 10 hours, after which the carbon and other solid impurities are removed by filtration. google.comgoogle.com This process yields a clear, colorless, or light-yellow solution. google.com In some procedures, a hydrolysis step with deionized water is performed after the initial reaction and cooling, prior to the decolorizing treatment. google.com

Purification Techniques for Glycerophosphoric Acid

Step Technique Description Purpose
1 Dissolution / Hydrolysis The crude reaction product is cooled and dissolved in deionized water. google.comgoogle.com To prepare the product for subsequent purification steps.
2 Adsorption The aqueous solution is treated with activated carbon. google.comgoogle.com To remove colored impurities (decolorization).
3 Filtration The solution is filtered to remove the activated carbon and other insoluble impurities. google.comgoogle.com To obtain a clear, purified solution of glycerophosphoric acid.

Chemical Reactions

Glycerophosphoric acid can undergo hydrolysis, a reaction that breaks the ester bond to yield its constituent molecules: glycerol and phosphoric acid. brainly.comnih.gov This process is essentially the reverse of the esterification reaction used for its synthesis. The rate of hydrolysis can be influenced by environmental conditions, such as pH. nih.gov For instance, the hydrolysis of glycerol-3-phosphate has been observed to be significantly higher at a more acidic pH of 5.0 compared to a pH of 7.2. nih.gov This chemical property is fundamental to the metabolic pathways in organisms where enzymes catalyze the breakdown of glycerophospholipids. wikipedia.org

Phosphoric acid is an inorganic acid that can react with one, two, or three molecules of an alcohol to form phosphate esters. libretexts.org Glycerophosphoric acid itself is a monoester of phosphoric acid and glycerol, a polyol. libretexts.org The remaining hydroxyl groups on the glycerol backbone of the glycerophosphoric acid molecule can potentially undergo further esterification reactions. For example, these hydroxyl groups can react with carboxylic acids, such as fatty acids, to form phosphatidic acids, which are key components of more complex glycerophospholipids. brainly.com

An in-depth exploration of glycerophosphoric acid reveals its fundamental role in biochemistry and its emerging significance in various pathological conditions. As research progresses, several key areas have been identified as critical for future investigation. These domains promise to unravel the remaining mysteries of this compound, potentially unlocking new therapeutic avenues and a deeper understanding of cellular biology.

Q & A

Q. What are the recommended storage conditions for glycerophosphoric acid to ensure chemical stability during experiments?

Glycerophosphoric acid should be stored away from extreme temperatures and direct sunlight to maintain stability. It is incompatible with strong oxidizers, necessitating segregation in storage areas. Experimental protocols should include inert gas purging (e.g., nitrogen) for long-term storage to minimize decomposition risks .

Q. How should researchers handle glycerophosphoric acid spills or exposure in laboratory settings?

Immediate measures include:

  • Skin contact: Wash with soap and water.
  • Eye exposure: Flush with water for ≥15 minutes.
  • Inhalation: Move to fresh air; administer oxygen if breathing is labored. Firefighting requires CO₂, foam, or dry powder extinguishers, and firefighters must use self-contained breathing apparatus (SCBA) due to potential carbon oxide release during decomposition .

Q. What are the known decomposition products of glycerophosphoric acid under experimental conditions?

Thermal or oxidative decomposition produces carbon oxides (CO/CO₂) and phosphorus oxides. Researchers should implement fume hoods and gas detectors when heating the compound or using it in reactive environments .

Q. Why is there limited toxicological data for glycerophosphoric acid, and how should this inform risk assessments?

Current safety data sheets (SDS) lack acute toxicity, carcinogenicity, and mutagenicity data. Researchers must adopt the precautionary principle: use personal protective equipment (PPE) compliant with EN 374/143 standards and conduct pilot studies with incremental dosing in biological assays .

Advanced Research Questions

Q. How does glycerophosphoric acid modulate local pH in biological systems, and what experimental models validate this activity?

Studies show glycerophosphoric acid binds fatty acids, altering lipid membrane dynamics and shifting wound/tumor microenvironments toward acidity. In vivo models (e.g., rodent wound healing assays) and pH-sensitive fluorescent dyes (e.g., BCECF-AM) are used to quantify these effects. Contradictions arise in cancer models, where acidic pH may either inhibit or promote metastasis, requiring context-specific analysis .

Q. What methodologies resolve contradictions in glycerophosphoric acid’s pharmacological effects across studies?

Discrepancies in pH-dependent outcomes (e.g., pain modulation vs. tumor growth) necessitate:

  • Dose-response curves to identify threshold effects.
  • Tissue-specific assays (e.g., isolated tumor vs. healthy cell lines).
  • Meta-analyses of historical data to control for variables like purity (e.g., 35% aqueous solutions vs. anhydrous forms) .

Q. Which analytical techniques are optimal for quantifying glycerophosphoric acid in complex mixtures?

  • HPLC with refractive index detection separates glycerophosphoric acid from phospholipids.
  • ³¹P-NMR spectroscopy identifies phosphorylation states and degradation products.
  • Mass spectrometry (MS) coupled with ion chromatography resolves low-concentration traces in biological fluids .

Q. How can researchers design experiments to study glycerophosphoric acid’s role in phospholipid synthesis?

Key steps include:

  • In vitro reconstitution: Combine glycerophosphoric acid with choline/ethanolamine and fatty acids under controlled pH (6.5–7.5).
  • Isotopic labeling (¹⁴C/³H) to track incorporation into phospholipids.
  • Knockout cell lines (e.g., PLA2-deficient models) to isolate enzymatic pathways .

Q. What computational tools predict glycerophosphoric acid’s reactivity in novel chemical environments?

Density functional theory (DFT) simulations model its esterification kinetics, while molecular docking software (e.g., AutoDock Vina) predicts interactions with lipid-binding proteins. Validate predictions with experimental kinetics (e.g., stopped-flow spectrometry) .

Data Contradiction & Validation

Q. How should researchers address conflicting reports on glycerophosphoric acid’s stability in aqueous solutions?

Divergent stability data may stem from impurities (e.g., metal ions) or pH variations. Standardize protocols by:

  • Pre-treatment: Chelate metals using EDTA.
  • Buffer systems: Use Tris-HCl (pH 7.4) or phosphate buffers.
  • Accelerated aging tests (40°C/75% RH for 30 days) to simulate long-term storage .

Q. What strategies validate glycerophosphoric acid’s absence of genotoxicity in the absence of SDS data?

Perform:

  • Ames tests (Salmonella typhimurium strains TA98/TA100) with/without metabolic activation.
  • Comet assays on human lymphocytes to detect DNA strand breaks.
  • In silico toxicity prediction using tools like Derek Nexus .

Methodological Resources

  • Experimental Design: Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis formulation .
  • Literature Review: Use Google Scholar’s advanced operators (e.g., intitle:"glycerophosphoric acid" AND pH) and citation tracking to identify seminal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glyceryl 1-phosphate
Reactant of Route 2
Reactant of Route 2
Glyceryl 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.